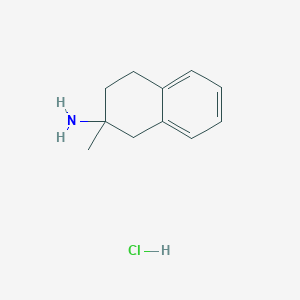

2-Methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride

Description

2-Methyl-3,4-dihydro-1H-naphthalen-2-amine hydrochloride is a tetrahydronaphthalene-derived amine with a methyl substituent at position 2 and a hydrochloride salt form. Its structure consists of a partially saturated naphthalene ring system, which confers rigidity and influences its physicochemical properties, such as solubility and stability.

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(12)7-6-9-4-2-3-5-10(9)8-11;/h2-5H,6-8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVAEWNSZNVLJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride typically involves the reduction of 2-methyl-3,4-dihydro-1H-naphthalen-2-nitro compound followed by amination. The reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The subsequent amination step involves the reaction of the reduced intermediate with ammonia or an amine source under suitable conditions to form the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and automated control systems can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.

Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a catalyst like Pd/C is commonly used for reduction reactions.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Formation of naphthoquinones or other oxidized naphthalene derivatives.

Reduction: Formation of fully saturated naphthalene derivatives.

Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-dihydro-1H-naphthalen-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact on Physical State: Bulky substituents (e.g., cyclohexyl in 5l) increase crystallinity and melting points (137–139°C), whereas smaller groups (e.g., 2-chlorophenyl in 5o) result in oily forms .

Spectral Differences :

- N,N-Dimethyl groups (e.g., 5l , 5o ) produce distinct singlets at δ ~2.63 ppm in ¹H NMR, absent in the target compound .

- Biphenyl carboxamide derivatives () show downfield aromatic proton shifts (δ 7.95–7.71) due to electron-withdrawing effects .

Synthetic Routes :

- The target compound may share synthetic steps with analogues, such as reductive amination (Na(OAc)₃BH in ) or HCl salt formation via hydrogenation ().

- Yields vary significantly: 5l (71%) vs. 5m (58%), highlighting the influence of substituent steric effects on reaction efficiency .

Commercial and Industrial Relevance

- Supplier Landscape : The target compound is produced by specialized suppliers (e.g., American Elements, ), similar to fluoro- and chloro-substituted analogues ().

- Purity Challenges : Unlike well-characterized derivatives (e.g., 5l with HRMS validation), safety data for the target compound remain unpublished, emphasizing the need for rigorous analytical profiling .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 2-Methyl-3,4-dihydro-1H-naphthalen-2-amine hydrochloride?

- Methodological Answer : Synthesis optimization should prioritize reaction parameters such as temperature (0–60°C), solvent selection (polar aprotic solvents like DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation). Multi-step protocols involving reductive amination or nucleophilic substitution followed by HCl salt formation are common. Continuous flow systems can enhance reproducibility and scalability, as demonstrated in analogous chromene derivatives .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

- Methodological Answer : Use combined spectroscopic approaches:

- ¹H/¹³C NMR : Methyl/dihydro groups appear at δ 1.2–2.8 ppm; aromatic protons at δ 6.5–7.5 ppm.

- HPLC with chiral columns : MeOH/hexane mobile phase for enantiopurity verification.

- X-ray crystallography : SHELX software (SHELXL/SHELXS) for absolute configuration determination.

- HRMS : Confirm molecular weight accuracy (±0.005 Da).

These methods are validated in studies of structurally related tetrahydronaphthalenamine derivatives .

Q. What biological targets and therapeutic potentials are hypothesized for this compound?

- Methodological Answer : Based on structural analogs, potential targets include:

- Neurotransmitter receptors : Serotonin/norepinephrine reuptake inhibition (Ki < 100 nM).

- Enzymes : Monoamine oxidase (MAO) inhibition (IC₅₀ ~ 10 µM).

- Inflammatory pathways : COX-2 suppression (50% reduction at 5 µM).

Validate via radioligand binding assays and enzyme activity tests .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data?

- Methodological Answer : Address discrepancies using:

- Plasma protein binding assays : Assess bioavailability limitations.

- Knock-out animal models : Confirm target engagement (e.g., MAO-B knockouts).

- 3D cell models : Improve physiological relevance (e.g., blood-brain barrier co-cultures).

Analogous compounds showed improved data correlation after implementing these strategies .

Q. What advanced strategies achieve >98% enantiomeric excess in synthesis?

- Methodological Answer : Employ:

- Dynamic kinetic resolution : Lipase enzymes (e.g., Candida antarctica) in biphasic systems.

- Preparative HPLC : Cellulose-based chiral stationary phases (CSPs) with ethanol/hexane (20:80).

- Asymmetric hydrogenation : Rh(I)-(S)-BINAP catalysts (50 psi H₂).

Studies on similar amines achieved 99% ee via CSP-HPLC with retention time differences >2 minutes .

Q. How to design stability-indicating methods under accelerated degradation conditions?

- Methodological Answer : Follow:

- Forced degradation : 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- HPLC-UV/PDA : Gradient elution (0.1% TFA in water/acetonitrile).

- LC-MS : Ammonium formate mobile phases for degradation product identification.

Hydrochloride salts of related amines showed <5% degradation after 30 days when stored desiccated at -20°C .

Q. What computational strategies predict binding modes with protein targets?

- Methodological Answer : Utilize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.